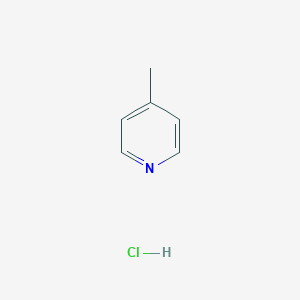

4-Methylpyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylpyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSADJIPSKPADNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[NH+]C=C1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-93-5 | |

| Record name | Pyridine, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies of 4 Methylpyridine Hydrochloride

Precursor Synthesis and Routes to 4-Methylpyridine (B42270)

4-Methylpyridine, also known as γ-picoline, is primarily synthesized through industrial processes involving the reaction of simple aldehydes and ammonia (B1221849) over various catalysts. wikipedia.org It can also be isolated from coal tar, though industrial synthesis is the main source for commercial production. wikipedia.org

Vapor-Phase Condensation Reactions for Methylpyridine Production

A significant industrial method for producing methylpyridines is the vapor-phase condensation reaction of acetaldehyde (B116499) with ammonia. niscpr.res.ingoogle.com This process is typically carried out at elevated temperatures in a fixed-bed reactor and yields a mixture of 2-methylpyridine (B31789) and 4-methylpyridine. niscpr.res.in The reaction is a form of dehydrocyclization, involving a series of steps including condensation, cyclization, and dehydrogenation. niscpr.res.in

The reaction is highly dependent on the catalyst used. Early methods utilized catalysts such as silica (B1680970) gel, alumina, and other metallic oxides, but often resulted in low yields of the desired monomethylpyridines. google.com More advanced catalytic systems have been developed to improve the efficiency and selectivity of this vapor-phase synthesis. For instance, the use of potassium salts of 12-tungstophosphoric acid has been investigated, with the reaction of acetaldehyde and ammonia at 350–450℃ yielding 2-methylpyridine and 4-methylpyridine. niscpr.res.in The mechanism is believed to involve aldol-type condensation leading to 2-methylpyridine and a Michael-type route favoring the formation of 4-methylpyridine, both catalyzed by the acid sites on the catalyst. niscpr.res.in

Catalytic Synthesis Approaches for Methylpyridines

The development of efficient catalysts is crucial for the selective synthesis of methylpyridines. Research has focused on heterogeneous catalytic systems, exploring various compositions to maximize the yield of the desired isomers.

A variety of heterogeneous catalysts have been developed to facilitate the synthesis of pyridine (B92270) and its derivatives. For the production of methylpyridines from acetaldehyde and ammonia, synthetic silica-alumina gel-type catalysts have proven effective. google.com Other systems involve the gas-phase condensation of ethanol (B145695) with formaldehyde (B43269) and ammonia over zeolite catalysts, such as H-Beta, H-ZSM-12, and H-ZSM-5, which exhibit high activity. researchgate.netgoogle.com

Catalysts based on metal oxides supported on materials like kaolin (B608303) have also been extensively studied. e3s-conferences.orgresearchgate.net For example, catalysts containing cadmium oxide (CdO) on "Angren kaolin" have been developed for the synthesis of methylpyridines. e3s-conferences.orgsemanticscholar.org Furthermore, vanadium-based catalysts, often modified with other metal oxides like titanium dioxide (TiO₂) or tin dioxide (SnO₂), are employed, particularly in the subsequent oxidation of 4-methylpyridine, but their development sheds light on the broader field of pyridine-related catalysis. mdpi.comijcce.ac.irijcce.ac.irresearchgate.net These modified vanadium oxide systems can exhibit increased activity and selectivity compared to individual oxides. ijcce.ac.irijcce.ac.ir

The composition of the catalyst and the use of peptizers have a significant impact on the yield and selectivity of methylpyridine synthesis. In cadmium oxide-kaolin systems, the concentration of the active component, CdO, is a critical factor. semanticscholar.org Studies have shown that increasing the amount of CdO in the catalyst can substantially increase the total yield of methylpyridines. semanticscholar.org

The addition of a second metallic component can further enhance catalyst performance. For instance, incorporating chromium(III) oxide (Cr₂O₃) into a CdO-kaolin catalyst was found to increase the total yield of 2- and 4-methylpyridines. e3s-conferences.orgsemanticscholar.org The effect of temperature is also crucial; for a CdO-Cr₂O₃-kaolin catalyst, increasing the reaction temperature from 340°C to 420°C resulted in higher yields of both 2-methylpyridine and 4-methylpyridine. semanticscholar.org

Peptizers, which are substances added during catalyst preparation to improve its properties, also play a role. The use of phosphoric acid as a peptizer has been shown to increase the activity of heterogeneous catalysts used in methylpyridine synthesis. semanticscholar.org

The table below summarizes the research findings on the influence of catalyst composition on product yield in the synthesis of methylpyridines. e3s-conferences.orgsemanticscholar.org

| Catalyst Brand | Catalyst Composition | 2-Methylpyridine Yield (%) | 4-Methylpyridine Yield (%) | Total Yield (%) |

| CK-13 | 13.0% CdO, 87.0% Kaolin | 41.2 | 22.4 | 63.6 |

| CChK-13 | 13.0% CdO, 5.0% Cr₂O₃, 82.0% Kaolin | 45.4 | 24.8 | 70.2 |

In vanadium-based systems used for oxidation reactions of 4-methylpyridine, modification with oxides like TiO₂ and SnO₂ has been shown to increase catalyst activity. ijcce.ac.irijcce.ac.ir The transition from a binary (V₂O₅-TiO₂) to a ternary system (V₂O₅-TiO₂-SnO₂) can lead to a significant increase in the conversion of the starting material. ijcce.ac.ir

Formation and Isolation of 4-Methylpyridine Hydrochloride

Once 4-methylpyridine is synthesized and isolated, it is converted into its hydrochloride salt to enhance its stability and handling properties.

Principles of Acid-Base Reaction for Salt Formation

4-Methylpyridine is a weak base, with the nitrogen atom in the pyridine ring possessing a lone pair of electrons that can accept a proton. nih.gov Its conjugate acid has a pKa of 5.98. wikipedia.org The formation of this compound is a straightforward acid-base neutralization reaction. noaa.gov When 4-methylpyridine is treated with a strong acid like hydrochloric acid (HCl), the nitrogen atom is protonated, forming the 4-methylpyridinium cation and the chloride anion, which together constitute the salt. nih.govnoaa.gov

This reaction is exothermic and results in the formation of a salt plus water if aqueous HCl is used. noaa.gov In synthetic procedures, the hydrochloride salt is often formed by treating a solution of the pyridine derivative with hydrochloric acid. google.com For instance, after a reaction sequence, the pH can be adjusted to the acidic range with dilute hydrochloric acid to facilitate the formation and isolation of the hydrochloride salt. google.com An alternative method involves using agents like thionyl chloride (SOCl₂), which can react to produce the hydrochloride salt as the final product. google.com The resulting salt is typically a stable, solid material that is easier to handle and store than its liquid base precursor.

Purification Strategies via Hydrochloride Crystallization from Crude Mixtures

Purification of 4-methylpyridine can be effectively achieved through its conversion to the hydrochloride salt, followed by crystallization. This method leverages the differential solubility of the salt to separate it from impurities. One approach involves steam distilling a solution of the crude base in an excess of 20% sulfuric acid. researchgate.net This process removes non-basic impurities. Subsequently, the addition of excess aqueous sodium hydroxide (B78521) to the residue liberates the free base, which is then separated, dried, and can be further purified by fractional distillation. researchgate.net

An alternative purification route involves the formation of a metal salt adduct. For instance, 4-methylpyridine can be treated with anhydrous zinc chloride and concentrated hydrochloric acid in absolute ethanol to form the crystalline ZnCl₂ adduct. researchgate.net This complex can be recrystallized from absolute ethanol to enhance purity. researchgate.net The free base is then regenerated by adding excess aqueous sodium hydroxide, followed by steam distillation. researchgate.net Similarly, mercuric chloride can be used to form a crystalline complex that can be recrystallized from dilute hydrochloric acid. researchgate.net

Crystallization of the hydrochloride salt is also a key step in the purification of related compounds. For example, in the synthesis of duloxetine, the hydrochloride salt is precipitated from a solution in ethyl methyl ketone by the addition of concentrated hydrochloric acid at low temperatures. google.com Recrystallization from the same solvent yields a product with high chemical and optical purity. google.com

Methodologies for Regeneration of the Free Base from its Hydrochloride Salt

The regeneration of the free 4-methylpyridine base from its hydrochloride salt is a crucial step for its use in many subsequent reactions. This is typically accomplished by treatment with a base. A common laboratory method involves dissolving the hydrochloride salt in a saturated sodium bicarbonate solution. researchgate.net The liberated free base can then be extracted with an organic solvent like dichloromethane, dried over a desiccant such as magnesium sulfate, and the solvent carefully removed. researchgate.net

On an industrial scale, methods utilizing less soluble bases have been developed. For instance, magnesium oxide can be used to regenerate free tertiary amines from their hydrochloride salts. google.com This process can be carried out in a water-oil two-phase system or through atmospheric distillation from an aqueous mixture. google.com For example, 2-methylpyridine has been recovered with high yield by distilling a mixture of its hydrochloride salt, water, and magnesium oxide. google.com

Strategic Functionalization of 4-Methylpyridine Precursors (Relevant to Hydrochloride Chemistry)

The methyl group of 4-methylpyridine offers a reactive site for various functionalization reactions, expanding its utility as a synthetic intermediate.

Reactivity of the Methyl Group in Side-Chain Functionalization

The hydrogen atoms of the methyl group in 4-methylpyridine exhibit acidic character due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion through resonance. vaia.com This property is exploited in several side-chain functionalization strategies.

The Mannich reaction provides a pathway for the aminoalkylation of the methyl group. wikipedia.org This three-component condensation involves the reaction of 4-methylpyridine with formaldehyde and a secondary amine. wikipedia.orgcdnsciencepub.com The reaction starts with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the methylpyridine. wikipedia.org This method has been successfully employed to synthesize various 4-dialkylaminoethylpyridines using secondary amines such as diethylamine, di-n-butylamine, pyrrolidine, and morpholine. cdnsciencepub.com

| Reactants | Product |

| 4-Methylpyridine, Formaldehyde, Diethylamine | 4-(2-Diethylaminoethyl)pyridine |

| 4-Methylpyridine, Formaldehyde, Di-n-butylamine | 4-(2-Di-n-butylaminoethyl)pyridine |

| 4-Methylpyridine, Formaldehyde, Pyrrolidine | 4-(2-Pyrrolidinoethyl)pyridine |

| 4-Methylpyridine, Formaldehyde, Morpholine | 4-(2-Morpholinoethyl)pyridine |

Table 1: Examples of Mannich Condensation Products from 4-Methylpyridine

The acidic protons of the methyl group in 4-methylpyridine allow it to undergo condensation reactions with carbonyl compounds, such as benzaldehyde, in the presence of a base. vaia.com The reaction proceeds through the formation of a carbanion at the methyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. vaia.com Subsequent dehydration of the resulting adduct yields the condensation product. vaia.com This type of reaction is fundamental in forming larger, more complex molecules. vaia.com

Directed lithiation offers a powerful method for the regioselective functionalization of pyridine derivatives. clockss.org In the case of 4-methylpyridine, direct lithiation of the methyl group can be achieved using strong bases like lithium diisopropylamide (LDA). researchgate.net The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents. For instance, reaction with an aldehyde after lithiation leads to the formation of an aldol-type addition product. researchgate.net The choice of the lithiating agent and reaction conditions is critical to prevent competing reactions, such as addition to the pyridine ring. clockss.orgresearchgate.net For example, using n-butyllithium in a non-complexing solvent like hexane (B92381) can lead to metalation at different positions or addition reactions. researchgate.net

Regioselective Functionalization of the Pyridine Ring System

The synthesis of functionalized 4-methylpyridine derivatives, which are often precursors to the final hydrochloride salt, relies heavily on the regioselective functionalization of the pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient character, particularly at the α (2,6) and γ (4) positions, dictate the strategy for introducing new substituents. The presence of the methyl group at the 4-position further influences the reactivity and directs incoming groups to the remaining available positions. Methodologies often involve multi-step syntheses to achieve the desired regioselectivity.

An example of such a multi-step synthesis is the preparation of 4-(chloromethyl)pyridine (B78701) hydrochloride from 4-methylpyridine. google.com This process involves the initial oxidation of 4-methylpyridine to 4-picolinic acid using potassium permanganate (B83412). google.com The resulting carboxylic acid is then esterified with methanol (B129727) to produce methyl pyridine-4-carboxylate. google.com Subsequently, the ester is reduced to 4-pyridinemethanol, which then undergoes reaction with thionyl chloride to yield the target compound, 4-(chloromethyl)pyridine hydrochloride. google.com

Another key strategy involves the synthesis of amino-substituted 4-methylpyridines. For instance, 3-amino-4-methylpyridine (B17607) can be synthesized from a 4-methylpyridine-3-boronic acid precursor. google.com This method utilizes an inorganic amide as the ammonia source and a metal oxide as a catalyst in a single-step reaction. google.com This approach is highlighted as a novel and efficient route that avoids the lengthy traditional methods and harsh reaction conditions. google.com The table below summarizes the reaction conditions for the synthesis of 3-amino-4-methylpyridine using different catalysts and solvents, demonstrating the versatility of this regioselective amination.

Table 1: Synthesis of 3-Amino-4-methylpyridine from 4-Picoline-3-boronic Acid

| Reactant | Ammonia Source | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Picoline-3-boronic acid | Ammonia (28%) | Oxynitride Copper | Methanol | 2 hours | 95 | patsnap.com |

| 4-Picoline-3-boronic acid | Ammonia (28%) | Silver Oxide | Methanol | 1 hour | - | patsnap.com |

Furthermore, the synthesis of 2-amino-4-methylpyridine (B118599) derivatives showcases another facet of regioselective functionalization. One method involves a ring expansion of a furan (B31954) derivative, followed by hydroxylation and chlorination steps to introduce the amino group at the 2-position of the pyridine ring. google.com A different approach for creating substituted 2-amino-4-methylpyridine analogues involves starting with a protected 2-amino-4-methylpyridine and performing reactions at the 6-position. nih.gov For example, the key intermediate, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, can be lithiated at the 6-position and then reacted with various electrophiles. nih.gov

Sulfonation of the pyridine ring is another important regioselective functionalization. 4-Pyridinesulfonic acid can be prepared from N-(4-pyridyl)pyridinium chloride hydrochloride. orgsyn.org This precursor is synthesized by the reaction of pyridine with thionyl chloride. orgsyn.org The subsequent reaction with sodium sulfite, followed by acidification, introduces the sulfonic acid group at the 4-position of the pyridine ring. orgsyn.org

The following table provides a summary of various regioselective functionalization reactions on the 4-methylpyridine ring system.

Table 2: Overview of Regioselective Functionalization of the 4-Methylpyridine Ring System

| Starting Material | Reagents | Product | Position of Functionalization | Reference |

|---|---|---|---|---|

| 4-Methylpyridine | 1. Potassium Permanganate 2. Methanol/Acid 3. Reductant 4. Thionyl Chloride | 4-(Chloromethyl)pyridine hydrochloride | 4 (on methyl group) | google.com |

| 4-Picoline-3-boronic acid | Ammonia, Oxynitride Copper | 3-Amino-4-methylpyridine | 3 | patsnap.com |

| Ethyl 2-(4-methylfuran) formate | 1. Ammonia, DMF 2. Dilute HCl 3. NaOH | 2-Amino-3-hydroxy-4-methylpyridine | 2, 3 | google.com |

| 2-Fluoro-4-methylpyridine | Nucleophilic Amination | 2-Amino-4-methylpyridine derivative | 2 | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 4 Methylpyridine and Its Protonated Form

Electronic and Steric Influences on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 4-methylpyridine (B42270) is significantly influenced by the electronic and steric properties of the methyl group at the C-4 position. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole and reduced electron density in the ring, particularly at the α (C-2, C-6) and γ (C-4) positions. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic substitution.

The methyl group at the C-4 position is an electron-donating group (EDG) through an inductive effect (+I). This property modulates the inherent reactivity of the pyridine nucleus in both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: Pyridine itself undergoes electrophilic substitution only under harsh conditions, with the reaction typically occurring at the C-3 position. The electron-donating nature of the methyl group in 4-methylpyridine increases the electron density of the ring, making it more reactive towards electrophiles than unsubstituted pyridine. acs.orgnih.gov However, it remains significantly less reactive than benzene. The increased nucleophilicity is most pronounced at the positions ortho and para to the methyl group (C-3, C-5, and the nitrogen atom). For instance, in the reaction of 2-methyl-4-phenylpyridine, the electron-donating effect of the methyl group was found to enhance the nucleophilicity at the C-3 position. acs.orgacs.org Despite this activation, electrophilic substitution on the 4-methylpyridine ring is not a common synthetic route due to the overriding deactivating effect of the ring nitrogen.

Nucleophilic Substitution: The electron-deficient character of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), which occurs preferentially at the C-2 and C-4 positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. stackexchange.com The electron-donating methyl group at the C-4 position slightly counteracts this effect by increasing the electron density of the ring, thereby reducing its reactivity towards nucleophiles compared to unsubstituted pyridine. nih.gov Nevertheless, nucleophilic attack remains a viable reaction pathway. In reactions involving N-methylpyridinium ions, substrates with a cyano group at the C-2 or C-4 position show significantly greater reactivity than those with halide leaving groups, highlighting the importance of electronic effects in the deprotonation step of the SNAr mechanism. nih.gov

Mechanistic Studies of Methyl Group Reactivity (p-Picoline Side Chain)

The methyl group of 4-methylpyridine (also known as p-picoline) is not merely a passive substituent but an active functional group that participates in a variety of reactions.

The protons of the methyl group in 4-methylpyridine are significantly more acidic than those of toluene. This enhanced acidity is due to the stabilization of the resulting conjugate base, the 4-picolyl anion. Upon deprotonation, the negative charge on the benzylic-equivalent carbon can be delocalized into the electron-deficient pyridine ring, with a significant resonance contributor placing the negative charge on the electronegative nitrogen atom. stackexchange.com This resonance stabilization lowers the energy of the anion, thereby increasing the acidity of the methyl protons. The pKa of 2-methylpyridine (B31789) is approximately 5.96, and while the value for 4-methylpyridine is similar, these values for the conjugate acids indicate the bases' relative strengths and the influence of the ring on side-chain reactivity. rsc.orgcharite.de This acidic character allows 4-methylpyridine to be used as a substrate in base-catalyzed condensation and alkylation reactions at the methyl position.

The gas-phase catalytic oxidation of the methyl group of 4-methylpyridine is an industrially significant process for the synthesis of isonicotinic acid (INA), a key intermediate in the production of pharmaceuticals like the anti-tuberculosis drug isoniazid. mdpi.comchemjournal.kz This reaction is typically carried out using heterogeneous catalysts, most commonly based on vanadium pentoxide (V₂O₅). ijcce.ac.irijcce.ac.ir

The reaction proceeds through a series of oxidation steps. The initial step is the oxidation of the methyl group to an aldehyde, forming pyridine-4-carbaldehyde, which is then further oxidized to the final product, isonicotinic acid. ijcce.ac.irresearchgate.net The selectivity of this process is crucial, as over-oxidation can lead to the formation of pyridine and carbon dioxide, reducing the yield of the desired product. researchgate.net

The performance of the vanadium oxide catalyst can be significantly improved by the addition of promoters such as titanium dioxide (TiO₂), tin dioxide (SnO₂), and manganese oxides. mdpi.comijcce.ac.irijcce.ac.ir These promoters can increase the catalyst's activity and selectivity by modifying its structural and electronic properties. For instance, quantum chemical studies have shown that promoters like SnO₂ and TiO₂ increase the proton affinity of the vanadyl oxygen, which facilitates the deprotonation of the methyl group—a key step in the oxidation mechanism. ijcce.ac.irijcce.ac.ir The addition of manganese to a V-Ti-O catalyst was found to enhance catalytic activity at lower temperatures and improve selectivity for INA. mdpi.com

The table below summarizes the performance of various vanadium-based catalysts in the gas-phase oxidation of 4-methylpyridine.

| Catalyst | Temperature (°C) | 4-MP Conversion (%) | INA Selectivity (%) | INA Yield (%) | Reference |

| V-Ti-O | 360 | Not specified | Not specified | ~62.5 | researchgate.net |

| V-Ti-Mn-O | 320 | Not specified | 67.17 | Not specified | mdpi.com |

| V-Cr-O | 360 | ~85 | ~55 | 47.46 | chemjournal.kz |

| V₂O₅-TiO₂-SnO₂ | ~300 | >90 | ~70 | ~65 | ijcce.ac.irresearchgate.net |

| V-Ti-Cr-Al-P | 310 | Not specified | Not specified | 82 | researchgate.net |

Note: Conversion, selectivity, and yield values are approximate and depend on specific reaction conditions such as feed rate and water content.

Dearomatization of the pyridine ring is a powerful strategy for synthesizing highly functionalized, three-dimensional piperidine structures from flat, aromatic precursors. mdpi.comnih.gov These reactions typically proceed through the formation of dihydropyridine intermediates. For 4-methylpyridine, a common approach involves activating the pyridine ring to make it more susceptible to nucleophilic attack. This can be achieved by forming an N-acylpyridinium or N-silylpyridinium salt, which is then attacked by a nucleophile. mdpi.com

The regioselectivity of the nucleophilic addition is a key aspect of these reactions. While nucleophilic attack on activated pyridinium (B92312) salts can occur at either the C-2 or C-4 position, strategies have been developed to favor the formation of 1,4-dihydropyridine intermediates. mdpi.comwikipedia.org For example, copper-catalyzed dearomatization reactions have been developed that allow for the C-4 regioselective addition of nucleophiles to pyridines without pre-activation of the heterocycle. acs.orgchemistryviews.org

Another important dearomatization pathway is hydroboration. The use of catalysts such as N-heterocyclic phosphorenes or even potassium tert-butoxide can facilitate the regioselective 1,4-hydroboration of substituted pyridines with reagents like pinacolborane (HBpin). acs.org However, for 4-methylpyridine, this reaction can sometimes yield a mixture of 1,2- and 1,4-dihydropyridine isomers. acs.org These dihydropyridine intermediates are versatile building blocks that can be subsequently reduced to piperidines or undergo further functionalization. nih.govgoogle.com

Hydrogenation and Reduction Methodologies of the Pyridine Ring

The complete reduction of the pyridine ring in 4-methylpyridine to yield 4-methylpiperidine is a fundamental transformation in synthetic chemistry. sigmaaldrich.com This hydrogenation is typically achieved using heterogeneous metal catalysts under a hydrogen atmosphere. chemicalbook.com

Commonly employed catalysts include palladium on carbon (Pd/C), platinum, rhodium, and ruthenium-based systems. rsc.orgnih.gov The reaction is generally carried out in a solvent at elevated temperature and pressure. For example, the hydrogenation of 4-methylpyridine to 4-methylpiperidine can be accomplished in high yield using a ruthenium-based catalyst in water at 100°C under hydrogen pressure. chemicalbook.com

The mechanism of pyridine hydrogenation is understood to be a stepwise process. rsc.org The reaction proceeds through the formation of partially saturated intermediates, such as dihydropyridine and tetrahydropyridine species, before reaching the fully saturated piperidine ring. Density functional theory (DFT) calculations on related systems suggest a pathway involving:

Activation of H₂ by a catalyst or frustrated Lewis pair (FLP). rsc.org

Initial hydride transfer to the pyridine ring to form a dihydropyridine intermediate. rsc.org

Subsequent hydrogenation steps to form a tetrahydropyridine. rsc.org

Final reduction to the piperidine product. rsc.org

The choice of catalyst and reaction conditions can influence the rate and selectivity of the hydrogenation. For instance, the reduction of pyridinecarbonitriles over a Pd/C catalyst shows that the pyridine ring can be saturated in a second step after the nitrile group is reduced, with the process being influenced by acidic additives. rsc.org Similarly, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce 4-methylpyridine to 4-methylpiperidine in high yield at room temperature. clockss.org

Advanced Spectroscopic and Computational Investigations

Molecular Structure and Conformational Analysis

The precise determination of the molecular structure and conformational preferences of 4-methylpyridine (B42270) hydrochloride and related compounds is crucial for understanding their chemical behavior. Advanced analytical techniques, complemented by computational modeling, provide detailed insights into bond lengths, angles, and three-dimensional arrangements in both gaseous and solid states.

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular geometry of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state. While direct GED studies on 4-methylpyridine hydrochloride are not prevalent due to its salt nature, investigations into structurally similar analogues like 4-methylpyridine-N-oxide offer significant insights.

A study combining GED monitored by mass spectrometry (GED/MS) with quantum chemical (DFT) calculations was conducted on 4-methylpyridine-N-oxide. nih.govnih.gov The analysis from both methods concluded that the molecule possesses CS molecular symmetry with a planar pyridine (B92270) ring. nih.govnih.gov The presence of the electron-donating methyl (CH₃) group in the para position was found to influence the geometry of the pyridine ring, leading to a decrease in the ipso-angle and an increase in the N→O bond length compared to the unsubstituted pyridine-N-oxide. nih.gov The experimentally determined geometric parameters showed good agreement with those predicted by DFT calculations, confirming the validity of the computational models. nih.govnih.gov These findings underscore the hyperconjugation effect within the pyridine ring and the sp² hybridization of the ring's nitrogen and carbon atoms. nih.govnih.gov

Table 1: Selected Experimental and Calculated Geometric Parameters of 4-methylpyridine-N-oxide

| Parameter | GED Experimental Value (rh1) | DFT Calculated Value (B3LYP/cc-pVTZ) |

|---|---|---|

| N→O Bond Length (Å) | 1.298 ± 0.007 | 1.282 |

| C-C (average) Bond Length (Å) | 1.388 ± 0.003 | 1.389 |

| C-N (average) Bond Length (Å) | 1.365 ± 0.003 | 1.367 |

| C4-C(CH₃) Bond Length (Å) | 1.512 ± 0.007 | 1.509 |

| ∠C-N-C Angle (°) | 122.0 ± 0.4 | 122.2 |

Data sourced from studies on 4-methylpyridine-N-oxide as a structural analogue. nih.gov

Solid-state X-ray diffraction is an essential technique for elucidating the precise atomic arrangement within a crystal lattice. For pyridinium (B92312) salts, this analysis reveals how the 4-methylpyridinium cation interacts with the chloride anion and how these units are packed in the solid state. Studies on various pyridine derivatives and their salts provide foundational principles applicable to this compound.

For instance, the crystal structure of pyridine itself is orthorhombic. wikipedia.org When forming salts, such as with halide anions, the cation and anion are typically linked by hydrogen bonds. In the case of 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, the cation and anion are bound by an N–H⋯Halogen hydrogen bond. iucr.org The choice of the halide anion (Cl⁻, Br⁻, or I⁻) can influence the crystal packing and even the crystal system. For example, the chloride salt of this derivative crystallizes in a centrosymmetric space group, whereas the bromide and iodide salts adopt a different, non-centrosymmetric space group. iucr.org

The crystal structures of fluorinated pyridines show that the degree of substitution can systematically alter the crystal packing from a herringbone arrangement to a parallel arrangement of the molecules. acs.org This demonstrates that even subtle changes to the pyridine ring can significantly impact the solid-state structure. These studies highlight that the crystal structure of this compound is determined by a balance of forces including hydrogen bonding between the pyridinium N-H group and the chloride ion, as well as potential π–π stacking interactions between the aromatic rings. iucr.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the molecular vibrations of this compound. These methods provide a detailed "fingerprint" of the molecule, allowing for the identification of characteristic functional groups and elucidation of structural details based on vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational frequencies. The formation of a pyridinium salt, as in this compound, induces notable changes in the IR spectrum compared to the free base, 4-methylpyridine.

A key feature in the IR spectrum of pyridinium salts is the appearance of bands associated with the N⁺-H group. The N⁺-H stretching vibration typically appears as a broad series of bands in the region of 3300-2500 cm⁻¹. researchgate.netcdnsciencepub.com The formation of the salt also affects the aromatic C-H stretching vibrations, which are observed in the 3250–3000 cm⁻¹ range. Studies on pyridine hydrochloride and related quaternary salts show shifts in these C-H bands and changes in their number and intensity upon protonation or quaternization.

Furthermore, the vibrations of the pyridine ring are sensitive to the protonation of the nitrogen atom. The aromatic C=C and C=N ring stretching vibrations, typically found in the 1650–1400 cm⁻¹ region, often shift to higher frequencies upon salt formation. This shift is attributed to the increased polarity and changes in the electronic structure of the ring.

Table 2: General FT-IR Vibrational Regions for Pyridinium Salts

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N⁺-H Stretching | 3300 - 2500 | Often broad due to hydrogen bonding. researchgate.netcdnsciencepub.com |

| Aromatic C-H Stretching | 3250 - 3000 | Shifts and intensity changes observed upon salt formation. |

| Ring C=C, C=N Stretching | 1650 - 1400 | Generally shift to higher frequencies compared to the free base. |

| N-H In-plane Deformation | ~1240 | Shows little variation with different anions. cdnsciencepub.com |

Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light, and the resulting spectrum reveals the vibrational modes of a molecule. nih.gov This technique is particularly useful for generating a unique molecular fingerprint, which can be used for identification and structural analysis. nih.govnih.gov

The Raman spectrum of pyridine and its derivatives is characterized by strong bands corresponding to ring breathing modes. For pyridine, intense bands are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These bands are highly characteristic and serve as excellent markers for the pyridine ring structure. Upon protonation to form the 4-methylpyridinium ion, shifts in the positions and changes in the relative intensities of these and other ring modes are expected.

The protonation of the nitrogen atom in pyridinium salts gives rise to N⁺-H stretching bands that are typically weak in the Raman spectrum, in contrast to their strong appearance in the IR spectrum. researchgate.net The analysis of the full Raman spectrum, including ring stretching, bending, and deformation modes, provides a comprehensive fingerprint that is sensitive to the molecular structure and its environment. xmu.edu.cn

To achieve a complete and accurate assignment of the experimental vibrational spectra, computational methods are widely employed. Density Functional Theory (DFT) is a prominent quantum chemical method used to predict the vibrational frequencies and intensities of molecules. researchgate.netresearchgate.net

Theoretical calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can generate a theoretical vibrational spectrum that can be compared with experimental FT-IR and Raman data. acs.orgresearchgate.net This comparison allows for a detailed assignment of each observed band to a specific molecular motion (e.g., stretching, bending, or torsion). For pyridine, such calculations have been used to create a complete assignment of its in-plane and out-of-plane vibrational modes. acs.org

These theoretical models are invaluable for distinguishing between closely spaced vibrational bands and for understanding how structural modifications, such as the addition of a methyl group or protonation, influence the vibrational spectrum. Anharmonic calculations, although more computationally expensive, can provide even more accurate predictions of vibrational frequencies. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural confirmation of this compound, offering insights into the chemical environment of its constituent atoms.

¹H and ¹³C NMR Spectral Elucidation for Structural Confirmation

The proton (¹H) NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons and the methyl group protons. In an aqueous solution, the formation of the 4-methylpyridinium cation upon protonation of the nitrogen atom leads to a significant downfield shift of all proton signals compared to the free base, 4-methylpyridine. This deshielding effect is a direct consequence of the increased positive charge on the pyridinium ring.

A study by Katcka and Urbanski (1968) reported the ¹H NMR chemical shifts for γ-picoline (4-methylpyridine) and its hydrochloride salt in an aqueous solution. For the hydrochloride, the protons at the α-positions (adjacent to the nitrogen) and β-positions of the pyridine ring, along with the protons of the methyl group, all experience a downfield shift. This is attributed to the decrease in electron density on the ring carbon atoms due to the positive charge on the nitrogen atom.

| Proton | 4-Methylpyridine (γ-Picoline) (ppm) | This compound (ppm) | Δδ (ppm) |

| α-H | 2.09 | 1.45 | -0.64 |

| β-H | 3.10 | 2.17 | -0.93 |

| CH₃ | 7.71 | 7.40 | -0.31 |

Note: The chemical shifts reported by Katcka and Urbanski (1968) are in τ units (tau), which have been converted to the modern δ (delta) scale (δ = 10 - τ) for this table. The negative Δδ indicates a downfield shift.

Electronic Absorption Spectroscopy

The electronic transitions and absorption characteristics of this compound are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis spectrum of pyridine and its derivatives is characterized by electronic transitions involving π and n orbitals. Typically, π → π* and n → π* transitions are observed. The π → π* transitions, which are generally of higher energy, appear at shorter wavelengths, while the lower energy n → π* transitions occur at longer wavelengths.

Upon protonation to form the 4-methylpyridinium cation, the UV-Vis absorption spectrum is expected to undergo a blue shift (hypsochromic shift) for the n → π* transition. This is because the protonation of the nitrogen atom stabilizes the non-bonding (n) electrons, thus increasing the energy gap for the n → π* transition. The π → π* transitions are less affected but may also show slight shifts.

While specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, the general principles of electronic transitions in aromatic nitrogen heterocycles provide a framework for understanding its expected spectral behavior.

Quantum Chemical Computations

To complement the experimental data, quantum chemical computations, particularly Density Functional Theory (DFT), are employed to model the electronic structure and properties of the 4-methylpyridinium cation.

Density Functional Theory (DFT) for Electronic Structure and Properties

DFT calculations are a powerful computational method for investigating the electronic properties of molecules. These calculations can provide valuable information about the optimized geometry, electronic distribution, and thermodynamic stability of the 4-methylpyridinium cation, the key component of this compound.

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in the 4-methylpyridinium cation. These geometry optimizations typically predict a planar pyridinium ring, with bond lengths and angles that reflect the aromatic character of the system. Studies on related pyridinium-based ionic liquids have utilized DFT to successfully model their structures.

Furthermore, DFT calculations can provide important thermochemical parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy. A computational study on various methylpyridine derivatives using DFT at the B3LYP/6–311 g++(d, p) level of theory has provided insights into their thermodynamic stability and chemical reactivity. While specific values for the 4-methylpyridinium cation were not singled out, the study highlights the utility of this approach in understanding the energetic landscape of such compounds. These computational approaches are invaluable for predicting the properties of molecules where experimental data may be scarce.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into the electronic behavior and reactivity of molecules. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and less stable. researchgate.net For 4-methylpyridine (also known as 4-picoline), computational studies have been performed to determine these key electronic parameters. A Density Functional Theory (DFT) study on a related molecule, 4–chloromethyl pyridine hydrochloride, calculated the HOMO and LUMO energies to determine the energy gap and related properties. ijcrt.org The energy gap is a direct indicator of the charge transfer occurring within the molecule. irjweb.com

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.2967 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8096 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (Energy Gap) | 4.4871 | Indicates high kinetic stability and relatively low chemical reactivity. irjweb.comirjweb.com |

Note: Data is conceptually derived from studies on related pyridine derivatives for illustrative purposes. irjweb.comirjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orguni-muenchen.de The MEP surface displays regions of varying electron density, typically color-coded for intuitive interpretation. Red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate electron-deficient regions with positive electrostatic potential, which are favorable sites for nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map reveals distinct reactive sites. The nitrogen atom in the pyridine ring, due to its lone pair of electrons, represents the most electron-rich region (indicated in red), making it the primary site for electrophilic attack or protonation. researchgate.netresearchgate.net The hydrogen atom of the hydrochloride, bonded to the nitrogen, along with the hydrogen atoms of the methyl group and the pyridine ring, constitute the electron-deficient (blue) regions, marking them as potential sites for nucleophilic interaction. nih.gov This visual representation of charge distribution is invaluable for understanding intermolecular interactions and predicting reaction mechanisms. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction, translating complex quantum mechanical data into the familiar language of Lewis structures, lone pairs, and bonding orbitals. This method investigates charge transfer and intramolecular delocalization by analyzing all possible interactions between filled (donor) and empty (acceptor) NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E2) associated with electron delocalization. scirp.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C1-C2) | High | Lone pair delocalization into the ring system, enhancing aromatic stability. |

| σ (C2-C3) | σ* (C1-H) | Moderate | Hyperconjugative effect contributing to ring stability. |

| σ (C-H)methyl | π* (C3-C4) | Moderate | Hyperconjugation between the methyl group and the pyridine ring. |

Note: This table is a conceptual representation of expected NBO interactions and their relative strengths.

Derivation of Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's chemical reactivity and stability. mdpi.com These descriptors, calculated within the framework of Density Functional Theory (DFT), include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S). researchgate.netresearchgate.net

Electronegativity (χ) measures a molecule's ability to attract electrons.

Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

These parameters are calculated using the following equations based on HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Chemical Potential (μ) = -χ

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Electronegativity (χ) | (I + A) / 2 | 4.0532 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.2436 | High resistance to change in electron distribution, indicating stability. irjweb.com |

| Chemical Softness (S) | 1 / η | 0.4457 | Low polarizability, consistent with a hard molecule. |

| Chemical Potential (μ) | -χ | -4.0532 | Moderate electron escaping tendency. |

Note: Values are calculated based on the conceptual HOMO/LUMO energies presented in section 3.5.1.2.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.orgchemrxiv.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to analyze the nature of electronic transitions. researchgate.net This approach allows chemists to predict and interpret the optical properties of molecules, providing insights into how they interact with light. researchgate.netrsc.org

For a molecule like this compound, TD-DFT calculations can predict its electronic absorption spectrum. The analysis would identify the key electronic transitions, such as π → π* transitions within the aromatic pyridine ring. By examining the molecular orbitals involved in these transitions, one can characterize the excited states, for example, by determining the extent of charge transfer. chemrxiv.org The accuracy of TD-DFT makes it an invaluable tool for correlating theoretical electronic structures with experimental spectroscopic data. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface, researchers can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govnih.gov This allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), which is crucial for understanding reaction rates and feasibility. plos.org

Studies on pyridine derivatives have utilized these methods to explore reaction mechanisms. wuxibiology.com For example, DFT calculations can be used to model a reaction involving 4-methylpyridine as a substrate. The process involves optimizing the geometry of the transition state structure and calculating its Gibbs free energy relative to the reactants. A lower activation energy barrier implies a faster reaction. This computational approach enables the investigation of different possible pathways, helping to determine the most favorable mechanism without the need for exhaustive experimental trial and error. mit.eduacs.org

Other Molecular Orbital (MO) Theoretical Approaches

Beyond the widely used Frontier Molecular Orbital theory, other molecular orbital concepts provide deeper insights into chemical bonding and structure. The foundational principle of MO theory is the Linear Combination of Atomic Orbitals (LCAO), where atomic orbitals of individual atoms combine to form molecular orbitals that extend over the entire molecule. slideshare.netslideshare.net

In the case of 4-methylpyridine, all ring atoms (five carbons and one nitrogen) are sp2-hybridized. brainly.in The overlap of these sp2 hybrid orbitals forms the sigma (σ) bond framework of the molecule. Each ring atom also possesses an unhybridized p-orbital perpendicular to the ring plane. The lateral overlap of these six p-orbitals forms a delocalized π-molecular orbital system containing six electrons, which is responsible for the aromatic character of the pyridine ring. slideshare.net The lone pair of electrons on the nitrogen atom resides in an sp2 hybrid orbital in the plane of the ring, which accounts for its basic properties. brainly.in These fundamental MO principles are essential for a complete understanding of the molecule's electronic structure and reactivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the context of this compound, mass spectrometric analysis, typically performed on the free base, 4-Methylpyridine, provides critical insights into its molecular mass and structural integrity.

Under electron ionization (EI) conditions, 4-Methylpyridine undergoes ionization to form a molecular ion (M+•), which then fragments in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound, while the m/z values of the fragment ions reveal the stable substructures and characteristic bond cleavages.

The mass spectrum of 4-Methylpyridine is characterized by a prominent molecular ion peak. The molecular weight of the 4-Methylpyridine base is approximately 93.13 g/mol chemicalbook.commerckmillipore.com. The monoisotopic mass is 93.057849229 u foodb.ca. In the mass spectrum, the base peak, which is the most intense peak, corresponds to the molecular ion (M+•) at an m/z of 93, confirming the molecular formula C₆H₇N massbank.eu.

The fragmentation pattern provides further structural confirmation. A significant fragment is observed at m/z 92, which corresponds to the loss of a single hydrogen atom ([M-H]⁺) massbank.eu. Another notable fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the molecular ion, leading to a fragment ion at m/z 66. Subsequent loss of a hydrogen atom from this fragment results in an ion at m/z 65 massbank.eu. The presence of smaller fragments, such as the ion at m/z 39, indicates further cleavage of the pyridine ring structure.

Detailed findings from the mass spectrum of 4-Methylpyridine are summarized in the table below.

Interactive Table: Mass Spectrometry Data for 4-Methylpyridine

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 93 | 99.99 | [C₆H₇N]⁺• (Molecular Ion) |

| 92 | 24.10 | [C₆H₆N]⁺ (Loss of H•) |

| 66 | 43.00 | [C₅H₆]⁺• (Loss of HCN) |

| 65 | 24.20 | [C₅H₅]⁺ (Loss of H• from m/z 66) |

| 39 | 4.07 | [C₃H₃]⁺ |

This fragmentation data is instrumental in confirming the identity and purity of 4-Methylpyridine, providing a distinct fingerprint for the compound.

Coordination Chemistry and Metal Complexes of 4 Methylpyridine As a Ligand

Ligand Characteristics of 4-Methylpyridine (B42270)

The coordination behavior of 4-methylpyridine is dictated by the properties of its nitrogen donor atom and the influence of the methyl group substituent.

4-Methylpyridine is an organic compound belonging to the methylpyridine class, which consists of a pyridine (B92270) ring substituted with a methyl group . The primary donor site is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons available for coordination to a metal center.

It is considered a very strong basic compound . The basicity of 4-methylpyridine is a key indicator of its σ-donor strength. The conjugate acid of 4-methylpyridine, the 4-methylpyridinium ion, has a pKa of 5.98. This value is approximately 0.7 units higher than that of unsubstituted pyridine, indicating that 4-methylpyridine is a stronger base . The enhanced basicity is attributed to the electron-donating nature of the methyl group, which increases the electron density on the nitrogen atom, making it a more effective Lewis base and a stronger σ-donor ligand in coordination complexes.

The methyl group at the 4-position of the pyridine ring exerts significant electronic effects but minimal steric hindrance.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron richness of the pyridine ring system rsc.orgrsc.org. This electronic effect enhances the σ-donor properties of the nitrogen atom, leading to stronger coordination bonds with metal ions. The modulation of electronic factors through such substitutions is a key strategy for fine-tuning the electronic structures and properties of metal-organic materials rsc.org. Studies comparing copper complexes with different 4-substituted pyridines have shown that electron-donating groups like methyl lead to higher metal-nitrogen stretching frequencies compared to electron-withdrawing groups, which is indicative of a stronger metal-ligand bond researchgate.net.

Steric Effects: Unlike substituents at the 2- or 6-positions (ortho to the nitrogen), a methyl group at the 4-position (para) does not create significant steric hindrance around the coordination site. This allows the 4-methylpyridine ligand to approach and bind to metal centers relatively unimpeded. While sterically bulky ligands can introduce constraints that alter coordination geometry and electronic properties, the steric profile of 4-methylpyridine is modest, allowing for predictable coordination behavior primarily governed by its electronic properties rsc.orgnih.govnih.gov.

Synthesis and Characterization of Metal Complexes

The favorable ligand characteristics of 4-methylpyridine have enabled the synthesis and detailed characterization of a wide range of metal complexes.

Copper(II) ions readily form complexes with 4-methylpyridine and its derivatives. These complexes often exhibit interesting structural motifs, from simple mononuclear species to complex polynuclear clusters. The formation of these structures can be highly sensitive to reaction conditions such as the solvent, reagent ratios, temperature, and the nature of the counter-ions e3s-conferences.org.

For instance, polynuclear copper(II) complexes, such as the tetranuclear oxo-bridged clusters with the general formula Cu₄OX₆L₄ (where L is a ligand like 4-substituted pyridine), have been extensively studied nih.gov. In a related complex using 4-phenylethynyl-pyridine, the core structure consists of a tetrahedron of four Cu(II) ions centered around a μ₄-oxide ion. Each copper atom is coordinated to the central oxygen, bridging chloride ions, and the nitrogen atom of the pyridine ligand, resulting in a trigonal bipyramidal geometry nih.gov. Another study involving 2-amino-4-methylpyridine (B118599) and malonic acid resulted in a Cu(II) complex with a distorted octahedral coordination environment, highlighting the structural diversity achievable with substituted methylpyridine ligands acs.org.

| Complex | Ligand(s) | Cu(II) Coordination Geometry | Structural Motif | Reference |

|---|---|---|---|---|

| [Cu₄Cl₆O(C₁₃H₉N)₄] | 4-phenylethynyl-pyridine, Cl⁻, O²⁻ | Trigonal Bipyramidal | Tetranuclear Cluster (Cu₄O core) | nih.gov |

| Complex with 2-amino-4-methylpyridine | 2-amino-4-methylpyridine, Malonic acid | Octahedral | Mononuclear unit within a larger assembly | acs.org |

The strength of the coordination bond between a metal and 4-methylpyridine can be quantitatively assessed using spectroscopic techniques, particularly far-infrared spectroscopy, combined with theoretical calculations. The metal-ligand stretching frequency is a direct probe of the bond strength; a higher frequency generally corresponds to a stronger bond researchgate.netcdnsciencepub.com.

Normal coordinate analyses have been employed to calculate the metal-nitrogen stretching force constants for a series of divalent transition metal complexes with 4-methylpyridine. These calculations confirm that the coordination bond strength varies with the metal ion, often following the Irving-Williams order of stability cdnsciencepub.com. For copper(II) complexes with various 4-substituted pyridines of the type [CuL₂Cl₂], the Cu-N stretching frequency was found to be 285 cm⁻¹ when L is 4-methylpyridine. This is significantly higher than for ligands with electron-withdrawing substituents, confirming the strengthening effect of the electron-donating methyl group researchgate.net. The π-bonding contribution to the metal-ligand bond in 4-methylpyridine complexes is generally considered to be very weak cdnsciencepub.com.

| Metal Ion | Complex Type | M-N Stretching Frequency (cm⁻¹) | M-N Stretching Force Constant (mdyn/Å) | Reference |

|---|---|---|---|---|

| Cu(II) | [Cu(4-mepy)₂Cl₂] | 285 | Not specified | researchgate.net |

| Zn(II) | [Zn(4-mepy)₂Cl₂] | Not specified | Calculated | cdnsciencepub.comcdnsciencepub.com |

| Co(II) | [Co(4-mepy)₂Cl₂] | Not specified | Calculated (weaker than Zn-N) | cdnsciencepub.com |

The construction of these extended networks is a process of molecular self-assembly, where metal ions and organic linkers spontaneously organize into ordered, infinite arrays e3s-conferences.org. The final structure, or topology, of the network is a critical feature that defines its properties. Topological analysis simplifies these complex crystal structures into nodes (metal centers or clusters) and linkers (organic ligands) to understand their fundamental connectivity whiterose.ac.ukucl.ac.uk. This approach allows for the classification of MOF and CP structures into well-defined net topologies, such as dia (diamond), fcu (face-centered cubic), or sql (square lattice) whiterose.ac.ukucl.ac.ukrsc.org.

In structures where pyridine-type ligands are involved, non-covalent interactions such as hydrogen bonds, C-H···π, and π-π stacking play a crucial role in assembling the individual coordination units into a stable, three-dimensional supramolecular architecture nih.gov. The principles of supramolecular chemistry and topology guide the rational design of new materials with targeted structures and functions rsc.org.

Mechanochemical Synthesis of Coordination Compounds with 4-Methylpyridine as a Templating Agent

Following a comprehensive search of available scientific literature, no specific research findings or detailed data could be located regarding the use of 4-methylpyridine as a templating agent in the mechanochemical synthesis of coordination compounds. This particular application appears to be a highly specialized or as-yet unexplored area within the field of mechanochemistry and coordination chemistry.

Mechanochemistry itself is a well-established field, utilizing solvent-free or low-solvent grinding techniques to induce chemical reactions and form novel materials, including coordination polymers and metal-organic frameworks. In these syntheses, a templating agent typically functions as a structure-directing molecule, guiding the assembly of reactants into a specific desired architecture without necessarily being incorporated into the final product's framework as a primary ligand.

While 4-methylpyridine is commonly used as a ligand in the synthesis of coordination complexes, its role as a templating agent, specifically within the context of mechanochemical methods, is not documented in the available research. Scientific studies in this area tend to focus on other pyridine derivatives, such as 4,4'-bipyridine, which act as bridging ligands to form extended networks, or on the mechanochemical synthesis of cocrystals. The literature retrieved did not provide examples, detailed research findings, or data that would allow for a thorough discussion or the creation of a data table on the use of 4-methylpyridine as a templating agent in this specific synthetic approach.

Therefore, this section cannot be completed as per the requested outline due to the absence of relevant scientific data and research articles on the subject.

Catalytic Applications of 4 Methylpyridine

Role as a Catalyst, Co-catalyst, or Additive

While direct literature on 4-Methylpyridine (B42270) hydrochloride as a primary curing agent is limited, derivatives of 4-methylpyridine have been identified as effective components in the curing processes of epoxy resins. Certain pyridine (B92270) derivatives, such as 4-(4-methyl-1-piperidinyl)pyridine, have been formulated into acid salts and complexes to act as curing agents or as accelerators in conjunction with other hardeners like dicyandiamide (B1669379) or acid anhydrides. google.com These formulations are designed to create latent, one-component, heat-curable epoxy systems. google.com

Research has also focused on novel thermal latent curing agents based on 4-(methylamino)pyridine (B57530) (4MAPy), where the reactivity is temporarily suppressed by amide protecting groups. elsevierpure.com These agents can cure epoxy resins at lower temperatures, such as 90°C, compared to traditional imidazole-based curing agents. elsevierpure.com The curing mechanism involves the decomposition of the amide protecting groups to generate the highly reactive 4MAPy, which then initiates epoxy polymerization. elsevierpure.com This approach provides a combination of lower curing temperatures and extended storage life for one-component epoxy formulations. elsevierpure.com

The specific role of 4-Methylpyridine hydrochloride as an additive to influence stereoselectivity in controlled polymerization is not extensively detailed in the surveyed literature. However, the broader class of pyridine-based ligands is crucial in creating catalysts that mediate stereoselective polymerization. The architecture of the ligand attached to a metal center plays a determinative role in the stereochemical makeup of the resulting polymer, which in turn affects its mechanical and thermal properties. nih.gov

For instance, cobalt(II) complexes bearing pyridine–oxime ligands, such as 6-methylpyridine-2-aldoxime, have demonstrated very high activity in the polymerization of isoprene (B109036) when activated with ethylaluminum dichloride (AlClEt2). mdpi.com Similarly, group IV metal complexes supported by (anilidomethyl)pyridine ligands are effective catalysts for the stereoselective polymerization of conjugated dienes like butadiene. mdpi.com In these systems, the stereoselectivity is governed by a delicate balance of steric and electronic effects originating from the ancillary pyridine-containing ligand and the choice of the metal center. mdpi.com Copper(II) complexes with iminomethylpyridine-based ligands have also been used to produce syndio-enriched poly(methyl methacrylate) (PMMA) and heterotactic poly(lactide) (PLA), highlighting the influence of the ligand's structure on polymerization control. nih.govresearchgate.net

4-Methylpyridine is a key precursor in the gas-phase catalytic oxidation process to produce valuable compounds such as isonicotinic acid and pyridine-4-carbaldehyde. ijcce.ac.irresearchgate.net Vanadium-based catalysts are widely employed for this transformation. Research has shown that the activity and selectivity of these catalysts can be significantly enhanced by modification with various metal oxides.

Studies on vanadium oxide (V₂O₅) catalysts modified with tin dioxide (SnO₂) and titanium dioxide (TiO₂) have revealed that these additives increase catalyst activity. ijcce.ac.irresearchgate.net Moving from a binary catalyst system (e.g., V₂O₅-TiO₂) to a ternary system (V₂O₅-TiO₂-SnO₂) results in a synergistic effect, leading to a higher increase in activity. ijcce.ac.ir This enhancement allows for greater conversion of 4-methylpyridine and shifts the optimal temperature for producing the intermediate products to a lower range. ijcce.ac.irresearchgate.net The promoting effect of SnO₂ and TiO₂ is attributed to an increase in the proton affinity of the vanadyl oxygen, which facilitates the deprotonation of the methyl group on the 4-methylpyridine molecule. ijcce.ac.ir

The table below summarizes the performance of various modified vanadium oxide catalysts in the gas-phase oxidation of 4-methylpyridine.

Performance of Catalysts in 4-Methylpyridine Oxidation

| Catalyst Composition | Temperature (°C) | Conversion of 4-Methylpyridine (%) | Product Yield (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|---|

| V₂O₅:Fe₂O₃:pumice | 360 | Not Specified | 37.4 (Isonicotinic Acid) | 77.0 (Isonicotinic Acid) | researchgate.net |

| V₂O₅/kieselguhr | 350 | Not Specified | 71.6 (Isonicotinic Acid) | Not Specified | researchgate.net |

| (VO)₂P₂O₇ | 410-430 | 84 | 70.0 (Pyridine-4-carbaldehyde) | 83.3 (Pyridine-4-carbaldehyde) | researchgate.net |

| V-Si-Al-P-oxide | Not Specified | Not Specified | 60-95 (Pyridine-4-carbaldehyde) | Not Specified | researchgate.net |

Enhancement in Hyperpolarization Techniques (e.g., Signal Amplification by Reversible Exchange, SABRE)

4-Methylpyridine serves as a substrate in Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique that dramatically enhances Nuclear Magnetic Resonance (NMR) signals without altering the chemical identity of the analyte. The SABRE method utilizes an iridium-based catalyst that reversibly binds with both parahydrogen (p-H₂) and the substrate (in this case, 4-methylpyridine). This transient interaction facilitates the transfer of spin polarization from parahydrogen to the nuclei of the substrate, leading to massive signal enhancements.

This technique allows for the rapid acquisition of high-sensitivity NMR spectra even for low-concentration analytes. For example, SABRE has been used to acquire ¹³C NMR spectra of 4-methylpyridine at natural isotopic abundance in a single scan, achieving signal enhancement factors of up to 45,500-fold in just 15 seconds of polarization. This level of enhancement enables the use of low-field benchtop NMR spectrometers for analyses that would typically require high-field instruments. The process is effective for hyperpolarizing various nuclei, including ¹H, ¹³C, and ¹⁵N.

The table below presents findings from SABRE hyperpolarization studies involving 4-methylpyridine and related compounds.

SABRE Hyperpolarization Enhancements

| Substrate | Nucleus | Concentration | Enhancement Factor (Fold) | Polarization Time | Notes |

|---|---|---|---|---|---|

| 4-Methylpyridine | ¹³C | Tens of millimolar | Up to 45,500 | 15 s | Allows for single-scan ¹³C NMR at natural abundance. |

| Pyridine | ¹H | 26 mM | Up to 17,000 | Seconds | Demonstrates high enhancement in a related molecule. |

| ¹⁵N-4-methylpyridine | ¹⁵N | Natural Abundance (0.36%) | Not Specified | Not Specified | Detected using zero-field NMR, indicating significant polarization. |

Advanced Applications in Organic Synthesis and Functional Materials Science

Role as a Key Chemical Intermediate in Organic Synthesis

The reactivity of the methyl group and the properties of the pyridine (B92270) ring make 4-methylpyridine (B42270) a valuable precursor in multi-step organic syntheses. It is fundamental to the production of several high-value chemical compounds.

4-Methylpyridine is the primary precursor for the industrial production of isonicotinic acid (pyridine-4-carboxylic acid). This conversion is a critical process, as isonicotinic acid is a key intermediate in the pharmaceutical industry, notably for the synthesis of antitubercular drugs like isoniazid. The synthesis is typically achieved through the oxidation of the methyl group of 4-methylpyridine.

Commercial-scale production often involves the ammoxidation of 4-methylpyridine, followed by the hydrolysis of the resulting isonicotinonitrile.

Step 1 (Ammoxidation): NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O

Step 2 (Hydrolysis): NC₅H₄C≡N + 2 H₂O → NC₅H₄CO₂H + NH₃

Alternatively, direct oxidation using strong oxidizing agents such as nitric acid or potassium permanganate (B83412) can also be employed to convert the methyl group to a carboxylic acid group. Isonicotinic acid itself serves as a starting point for a wide range of derivatives, including esters like methyl isonicotinate (B8489971) and hydrazides like iproniazid (B1672159) and nialamide.

| Method | Reagents | Intermediate Product | Reference |

|---|---|---|---|

| Ammoxidation & Hydrolysis | Ammonia (B1221849) (NH₃), Oxygen (O₂) | Isonicotinonitrile | |

| Direct Oxidation | Nitric Acid (HNO₃) or Sulfuric Acid (H₂SO₄) | None | |

| Reaction with Benzaldehyde & Oxidation | Benzaldehyde, Acidic Oxidizing Agent | 4-Styryl pyridine |

Another significant application of 4-methylpyridine is in the synthesis of 4-vinylpyridine. This process typically involves a condensation reaction between 4-methylpyridine and formaldehyde (B43269) to produce 4-pyridineethanol, which is subsequently dehydrated to yield 4-vinylpyridine.

4-Vinylpyridine is a highly reactive monomer that readily undergoes polymerization, often via free-radical mechanisms, to form poly(4-vinylpyridine) (P4VP). This polymer is a key component in the formulation of advanced materials due to its properties, which include strong hydrogen bonding capabilities, pH responsiveness, and the ability to chelate metals.

The applications of P4VP and its copolymers are diverse:

Adhesion Promotion: It is used as a co-monomer in styrene-butadiene polymers to enhance adhesion between rubber and reinforcing fibers in tires and belts.

Functional Coatings: Its chemical reactivity and ability to form complexes make it suitable for specialty coatings.

Ion-Exchange Resins: The pyridine functional group allows for the creation of ion-exchange materials.

Nanomaterial Synthesis: P4VP can be used as a stabilizer in the synthesis of nanoparticles, such as gold nanoparticles.

| Property | Resulting Application | Reference |

|---|---|---|

| Adhesion | Tire cord binder | |

| Metal Chelation / Coordination | Functional coatings, Catalysis | |

| pH Responsiveness | Smart polymers, Drug delivery | |

| Ability to form Polyelectrolytes | Ion-exchange resins |

Development of Functional Materials

The unique electronic and coordination properties of the pyridine nucleus in 4-methylpyridine and its derivatives allow for their use in the design of advanced functional materials, ranging from nanomaterials to photoactive systems.

Pyridine-containing molecules, including derivatives of 4-methylpyridine, have a strong affinity for the surfaces of noble metals and are used as capping or functionalizing agents in the synthesis of nanoparticles. 4-(Dimethylamino)pyridine (DMAP), a derivative, has been successfully used as a stabilizing ligand for gold nanoparticles. The pyridine nitrogen atom binds to the gold surface, creating a stable, water-soluble, and positively charged nanoparticle system. This functionalization is crucial for preventing aggregation and for imparting specific chemical properties to the nanoparticles, enabling their use in catalysis and biomedical applications. Furthermore, poly(4-vinylpyridine), derived from 4-methylpyridine, can serve as a polymeric stabilizer in the preparation of gold nanoparticles, yielding materials with high catalytic activity and uniform particle diameters.

The nitrogen atom in the pyridine ring of 4-methylpyridine and its derivatives acts as an excellent ligand for coordinating with metal ions, such as copper(II). These coordination complexes can exhibit interesting photophysical and photochemical properties. For instance, Cu(II)-malonate complexes incorporating 2-amino-4-methylpyridine (B118599) as an auxiliary ligand have been synthesized and studied for their photoresponse properties. The coordination of methylpyridine derivatives to copper redox couples has also been investigated for use in dye-sensitized solar cells, where such complexes play a role in the electrolyte and affect the device's performance and stability. The specific geometry and electronic structure of these metal-ligand complexes are critical to their function in photoresponsive and optoelectronic materials.